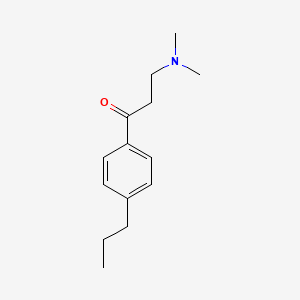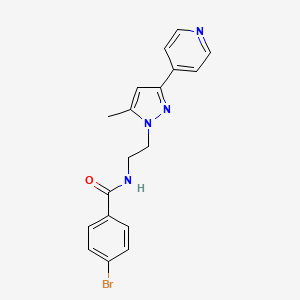
3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Diversity
The compound 3-(Dimethylamino)-1-(4-propylphenyl)propan-1-one and its derivatives are pivotal in the generation of structurally diverse compound libraries. For instance, a ketonic Mannich base derived from 2-acetylthiophene was utilized as a starting material in various alkylation and ring closure reactions, leading to the synthesis of a wide array of compounds including dithiocarbamates, thioethers, NH-azoles, and other complex structures. This approach significantly contributes to the chemical diversity in pharmaceutical and material science research (Roman, 2013).
Optical and Electronic Applications
Some derivatives of this compound have been studied for their third-order nonlinear optical properties. One specific derivative exhibited a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential in optical device applications like optical limiters (Rahulan et al., 2014).
Electropolymerization Studies
Electropolymerizable silicon naphthalocyanines (SiNc) bearing this compound as substituents have been synthesized. These compounds showed non-aggregated behavior in different solvents and demonstrated interesting electrochemical properties during voltammetry studies, highlighting their relevance in the field of electropolymerization and material science (Bıyıklıoğlu & Alp, 2017).
Hydrogen Bond Acceptance Capacity
The electron-donating effects of the dimethylamino groups in certain derivatives make their carbonyl units excellent proton acceptors. This characteristic is crucial in forming intra- and intermolecular hydrogen bonds, which have been extensively analyzed through structural techniques, spectroscopy, and computational methods. Such properties are significant in understanding molecular interactions and designing molecules with specific binding properties (Pleier et al., 2003).
Molecular Planarity and Crystal Structure
The crystal structure analysis of certain chalcone derivatives containing the this compound moiety has revealed insights into their molecular planarity, which is strongly influenced by specific substituent groups. Understanding these structural aspects is crucial in material science, especially for designing molecules with desired physical properties (Liu et al., 2002).
Propriétés
IUPAC Name |
3-(dimethylamino)-1-(4-propylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-4-5-12-6-8-13(9-7-12)14(16)10-11-15(2)3/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRVYRFZWBJBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(3-Chlorobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B3003972.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3003973.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B3003975.png)
![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)
![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)
![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)



